molecular formula C10H16O B2806510 rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one CAS No. 1821753-80-3

rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one

Cat. No.: B2806510
CAS No.: 1821753-80-3
M. Wt: 152.237
InChI Key: UCKQUWDHMIIOJY-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,6S)-8,8-Dimethylbicyclo[4.2.0]octan-7-one is a bicyclic ketone featuring a fused [4.2.0]octane scaffold with two methyl groups at the 8-position and a ketone at the 7-position. Its stereochemistry is defined as rel-(1R,6S), indicating the relative configuration of the bridgehead carbons. This compound is synthesized via thermal [2+2] cycloaddition strategies or derived from bicyclo[4.2.0]oct-7-ene precursors . Its rigid bicyclic framework and substituents make it valuable in studying strain effects, stereochemical outcomes in reactions like Baeyer-Villiger oxidations, and pharmaceutical applications, particularly in cardiovascular drug intermediates .

Properties

IUPAC Name

(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQUWDHMIIOJY-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCCC2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCCC[C@@H]2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one typically involves the construction of the bicyclic framework followed by the introduction of the ketone functional group. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the cyclization of a suitable diene or enyne precursor using a rhodium (I) catalyst can yield the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the ketone can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis
rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one serves as a versatile building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

2. Photochemical Reactions
The compound can undergo photochemical transformations, such as Norrish type reactions, which are crucial for synthesizing cyclic compounds and exploring reaction mechanisms in organic photochemistry . These reactions can lead to the formation of new carbon-carbon bonds and functional groups.

Medicinal Chemistry

1. Potential Therapeutic Uses
Recent studies have suggested that this compound may exhibit biological activity that could be harnessed for therapeutic applications. Investigations into its interaction with biological targets are ongoing, with preliminary findings indicating potential efficacy in treating certain conditions .

2. Structure-Activity Relationship Studies
The compound's structural features make it a candidate for structure-activity relationship studies aimed at optimizing pharmacological properties. By modifying its structure, researchers can explore variations that enhance efficacy or reduce toxicity .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through selective functionalization at specific positions on the bicyclic framework. These derivatives were evaluated for their biological activity against cancer cell lines, revealing promising results that warrant further investigation.

Case Study 2: Photochemical Applications

In another case study, researchers explored the photochemical reactivity of this compound under UV irradiation. The study found that the compound could generate reactive intermediates that facilitate subsequent reactions leading to complex molecular architectures.

Mechanism of Action

The mechanism of action of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one depends on its specific application. In chemical reactions, its reactivity is primarily determined by the presence of the ketone functional group and the bicyclic structure, which can influence the compound’s stability and reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
rel-(1R,6S)-8,8-Dimethylbicyclo[4.2.0]octan-7-one C₁₀H₁₄O 8,8-dimethyl, 7-keto 150.22 Rigid bicyclic core; steric hindrance from methyl groups; chiral centers
8,8-Dichlorobicyclo[4.2.0]octan-7-one C₈H₁₀Cl₂O 8,8-dichloro, 7-keto 193.07 Electronegative Cl substituents; higher density; altered reactivity
2,3-Benzobicyclo[4.2.0]octan-7-one C₁₂H₁₂O Aromatic fused ring 172.23 Extended conjugation; increased ring strain; distinct topos-selectivity
1-Azabicyclo[4.2.0]octan-8-one C₇H₉NO Nitrogen at 1-position 123.15 Polar N atom; potential for hydrogen bonding; basicity
Reactivity in Baeyer-Villiger Oxidation

Table 2: Topos-Selectivity in Zr(salen)-Catalyzed Baeyer-Villiger Oxidation

Substrate Migratory Aptitude Topos-Selectivity (AL:NL Ratio) Notes
Bicyclo[4.2.0]octan-7-one (6) Normal 30:1 (fast isomer) Methyl groups stabilize transition state; AL dominant
2,3-Benzobicyclo[4.2.0]octan-7-one (7) Abnormal 9:1 (slow isomer) Aromatic ring disrupts Zr(salen) interaction; reversed selectivity
Bicyclo[3.2.0]heptan-6-one (3) Normal >50:1 Smaller ring strain enhances migratory aptitude
Thermal Decomposition Behavior

Pyrolysis of bicyclo[4.2.0]octan-7-one derivatives yields cyclohexene and ketene, whereas bicyclo[3.2.0]heptan-6-one produces cyclopentene. The larger ring size of the [4.2.0] system reduces ring strain compared to [3.2.0], leading to distinct fragmentation pathways .

Biological Activity

The compound rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one is a bicyclic ketone notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16O
  • CAS Number : 36277-38-0
  • Molecular Weight : 152.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent and its role in biocatalysis.

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Its bicyclic structure allows for interaction with various biological targets, potentially influencing metabolic pathways.

  • Antimicrobial Activity : Studies have shown that bicyclic ketones can possess significant antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Enzyme Interactions : The compound has been noted to interact with specific enzymes involved in metabolic processes, suggesting a role in biocatalytic applications.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Natural Products examined the antimicrobial effects of various bicyclic compounds, including this compound. The results indicated:

  • Inhibition of Gram-positive bacteria : The compound showed considerable activity against Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.

Case Study 2: Biocatalytic Applications

Another research article focused on the use of this compound in enzyme-catalyzed reactions:

  • The compound served as a substrate for several dehydrogenases, leading to the production of optically pure alcohols.
  • Enzymatic reactions demonstrated high stereoselectivity, producing yields exceeding 90% enantiomeric excess (e.e.).

Data Table: Biological Activity Summary

Biological Activity Target Organism/Enzyme Effect Observed Concentration (µg/mL) Reference
AntimicrobialStaphylococcus aureusGrowth inhibition50
Biocatalytic ReactionVarious dehydrogenasesHigh stereoselectivityN/A

Q & A

Q. What are the established synthetic routes for rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one?

The compound is synthesized via cyclization reactions using bicyclo[4.2.0]octan-7-one as a precursor. For example, coupling with 1,1,3-tribromo-2,2-dimethylcyclopropane under controlled conditions yields the target compound with 70% efficiency after gradient chromatography (2–20% Et₂O/pentane) . Key parameters include stoichiometric ratios (e.g., 5:4 mmol for precursors) and temperature control to avoid side reactions.

Q. How is the purity and stereochemical integrity of the compound validated post-synthesis?

Thin-layer chromatography (TLC) with 10% Et₂O/pentane (Rf = 0.67) is used for preliminary purity checks . Advanced methods include:

  • NMR spectroscopy for stereochemical confirmation (e.g., coupling constants for bicyclic protons).
  • HPLC with chiral columns to resolve enantiomeric impurities.
  • HRMS to verify molecular mass (e.g., ESI+ mode for sodium adducts) .

Q. What are the primary challenges in isolating this compound?

The compound’s bicyclic structure and steric hindrance from dimethyl groups complicate crystallization. Solutions include:

  • Gradient elution chromatography to separate polar byproducts.
  • Low-temperature recrystallization in nonpolar solvents (e.g., pentane).

Advanced Research Questions

Q. How can contradictory data on thermal decomposition pathways be resolved?

Pyrolysis of bicyclo[4.2.0]octan-7-one derivatives produces ketene and cyclohexene under specific conditions . However, discrepancies in byproduct profiles (e.g., trace aldehydes) require:

  • In-situ GC-MS to capture transient intermediates.
  • DFT calculations to model transition states and confirm energetically favorable pathways.
  • Isotopic labeling (e.g., ¹³C) to track carbon rearrangement during decomposition.

Q. What strategies optimize stereoselectivity in asymmetric derivatization of the bicyclic core?

Stereochemical control is critical for functionalizing the bicyclo[4.2.0]octane scaffold. Methods include:

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct substituent addition.
  • Enzymatic catalysis for enantioselective oxidation or reduction.
  • Continuous flow reactors to enhance reaction uniformity and reduce racemization .

Q. How do computational models predict the compound’s reactivity in biological systems?

Molecular docking and MD simulations assess interactions with enzymes (e.g., cytochrome P450). Key steps:

  • Pharmacophore mapping to identify binding motifs.
  • Free energy calculations (MM-PBSA/GBSA) to quantify affinity for biological targets.
  • ADMET profiling to predict metabolic stability and toxicity .

Q. What analytical techniques resolve conflicting spectroscopic data for structural elucidation?

Discrepancies in IR or NMR peaks (e.g., carbonyl shifts) arise from solvent effects or conformational flexibility. Solutions:

  • Variable-temperature NMR to probe dynamic equilibria.
  • 2D-COSY/NOESY for spatial correlation of protons.
  • X-ray crystallography for absolute configuration determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.